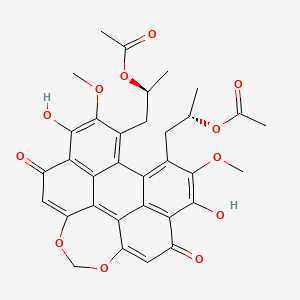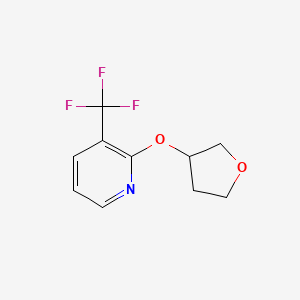![molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3](/img/no-structure.png)
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you mentioned often have complex structures with multiple functional groups. They can be part of larger molecules used in pharmaceuticals, materials science, or other fields .
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at what products are formed, how fast the reaction occurs, or what conditions are needed for the reaction .Physical And Chemical Properties Analysis
This could include looking at the compound’s solubility, stability, melting point, boiling point, or how it behaves under different conditions .Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis and evaluation of derivatives of the compound have shown considerable promise in antitumor activities. For instance, a study involving the synthesis of benzothiazole derivatives, including a similar structure, displayed significant anticancer activity against some cancer cell lines. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases, revealing potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activities. In one study, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed considerable antioxidant activity in vitro, using different antioxidant assays. This suggests that these compounds could contribute positively to combating oxidative stress-related pathologies (Chkirate et al., 2019).
Antimicrobial Activity
Compounds synthesized from the given chemical structure also displayed antimicrobial properties. A series of new biological active azo-pyrazoline derivatives, bearing similarities to the compound , showed significant activity against both gram-positive and gram-negative bacteria, highlighting their potential in addressing microbial resistance issues (Hawaiz & Samad, 2012).
Nonlinear Optical Properties
The compound and its related derivatives have been investigated for their nonlinear optical properties, which are crucial for photonic devices like optical switches and modulators. A theoretical study on similar acetamide structures elucidated their potential in optical applications, emphasizing their significant (hyper)polarizabilities and confirming them as suitable candidates for photonics (Castro et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide. This intermediate is then reacted with 2-(4-benzyloxyphenyl)acetic acid to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide. Finally, this compound is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine to form the target compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "4-chlorobenzoyl chloride", "2-(4-benzyloxyphenyl)acetic acid", "2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide.", "2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide is then reacted with 2-(4-benzyloxyphenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide.", "Finally, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the target compound, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |
Número CAS |
941939-29-3 |
Fórmula molecular |
C27H21ClN4O3 |
Peso molecular |
484.94 |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |
Clave InChI |
AQLUCRCZQPALNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2653746.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)
![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)